Product packaging for Benzoic acid, 4-azido-, hydrazide(Cat. No.:CAS No. 63296-32-2)

Benzoic acid, 4-azido-, hydrazide

Cat. No.: B1609710
CAS No.: 63296-32-2
M. Wt: 177.16 g/mol
InChI Key: YRLKXQVDEQEYSN-UHFFFAOYSA-N
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Description

Context and Significance of Azido-Hydrazide Compounds in Contemporary Research

Compounds that incorporate both an azide (B81097) (-N₃) and a hydrazide (-CONHNH₂) functional group within the same structure are of considerable interest in modern chemical synthesis and biological studies. The dual functionality provides a platform for orthogonal chemical reactions, where each group can be reacted selectively without interfering with the other. This characteristic is highly prized in the construction of complex molecular architectures, including polymers, and in the development of bioconjugation strategies.

Hydrazines and their derivatives, such as hydrazides, are an important class of compounds in organic synthesis. thepharmajournal.com Hydrazide-hydrazones, formed from the reaction of hydrazides with carbonyl compounds, have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. thepharmajournal.com The development of novel synthetic methods, including eco-friendly microwave-assisted synthesis, has made a wide array of hydrazide derivatives more accessible for research. chemmethod.comchemmethod.com This accessibility has spurred investigations into their potential as therapeutic agents and functional materials. thepharmajournal.com

Role of Benzoic acid, 4-azido-, hydrazide in Chemical Biology and Medicinal Chemistry Applications

While specific, extensive research on this compound itself is not widely documented in mainstream literature, its utility can be inferred from the well-established roles of its constituent parts: the 4-azidobenzoic acid core and the benzohydrazide (B10538) scaffold.

The azide group makes it a prime candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. cymitquimica.comsigmaaldrich.com These reactions are fundamental in chemical biology for labeling and modifying biomolecules. Therefore, 4-azidobenzoyl hydrazide can be used as a photoaffinity labeling reagent or as a crosslinker to trap and identify protein-protein or drug-protein interactions.

In medicinal chemistry, the benzohydrazide structure is a recognized pharmacophore. thepharmajournal.com Derivatives of benzohydrazide have been synthesized and evaluated for numerous biological activities. For instance, various 4-benzamidobenzoic acid hydrazide derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov Similarly, 4-hydroxybenzoic acid-based hydrazide-hydrazones have shown promise as antifungal agents against phytopathogenic fungi. mdpi.comnih.gov Given these precedents, this compound can serve as a key intermediate for synthesizing novel bioactive compounds, where the azide group can be used to conjugate the molecule to other pharmacophores or to biological targets.

Fundamental Contributions of Azide and Hydrazide Moieties to Molecular Reactivity and Design

The chemical utility of this compound is defined by the distinct reactivity profiles of its two functional groups. cymitquimica.com

The Azide Moiety (-N₃): The aryl azide group is a high-energy functional group known for its versatility.

Click Chemistry: It is most famously used in azide-alkyne cycloaddition reactions to form stable triazole rings, a cornerstone of bioorthogonal chemistry. cymitquimica.comsigmaaldrich.com

Staudinger Ligation: The azide can react with phosphines in a process known as the Staudinger ligation to form an aza-ylide, which can then be trapped to form a stable amide bond. This reaction is highly specific and proceeds under mild, biological conditions. mdpi.com

Nitrene Formation: Upon photolysis or thermolysis, azides can release dinitrogen gas (N₂) to form highly reactive nitrenes. These nitrenes can undergo a variety of reactions, including C-H insertion and addition to double bonds, making them useful for photoaffinity labeling to map binding sites of ligands in biological systems.

The Hydrazide Moiety (-CONHNH₂): The hydrazide group is a nucleophilic derivative of a carboxylic acid and offers a different set of synthetic possibilities.

Hydrazone Formation: Hydrazides readily condense with aldehydes and ketones to form hydrazones. This reaction is robust and often reversible, and the resulting hydrazone linkage is found in many biologically active molecules. thepharmajournal.comchemmethod.com

Heterocycle Synthesis: Hydrazides are key precursors for the synthesis of various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, which are important scaffolds in medicinal chemistry. chemmethod.comchemmethod.com

Acylation and Further Derivatization: The terminal amine of the hydrazide is nucleophilic and can be readily acylated or reacted with other electrophiles to create more complex structures. nih.gov Studies on α-azidoacetyl hydrazides have shown that intramolecular hydrogen bonding between the azide and the hydrazide N-H can significantly influence reactivity, highlighting the interplay between the two functional groups. mdpi.com

The combination of these two functional groups in a single, relatively simple aromatic molecule makes this compound a powerful tool for molecular design, enabling the synthesis of complex conjugates and bioactive compounds through sequential and orthogonal reaction strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O B1609710 Benzoic acid, 4-azido-, hydrazide CAS No. 63296-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-10-7(13)5-1-3-6(4-2-5)11-12-9/h1-4H,8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLKXQVDEQEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431029
Record name Benzoic acid, 4-azido-, hydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID70431029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63296-32-2
Record name Benzoic acid, 4-azido-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azidobenzoyl hydrazine
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Synthetic Methodologies and Chemical Transformations of Benzoic Acid, 4 Azido , Hydrazide

Precursor Synthesis Strategies for 4-Azidobenzoic Acid

The synthesis of the target hydrazide begins with the preparation of its crucial precursor, 4-azidobenzoic acid. This intermediate is primarily synthesized from 4-aminobenzoic acid through diazotization and subsequent azidation.

Diazotization and Azidation Routes from Aminobenzoic Acid

The most common and well-established method for synthesizing 4-azidobenzoic acid involves a two-step process starting from 4-aminobenzoic acid. rsc.orgchemicalbook.com The first step is the diazotization of the primary aromatic amine. In this reaction, 4-aminobenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. rsc.orgscirp.orgscribd.com The temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Following the formation of the diazonium salt, the second step is the azidation reaction. Sodium azide (B81097) is added to the solution containing the diazonium salt, leading to the displacement of the diazonium group by the azide group and the liberation of nitrogen gas. rsc.org The reaction is often accompanied by vigorous foaming. rsc.org The resulting 4-azidobenzoic acid can then be isolated by precipitation upon acidification of the reaction mixture. rsc.org Yields for this process are generally good, with reports of up to 92%. rsc.org

Table 1: Comparison of Diazotization and Azidation Conditions for 4-Azidobenzoic Acid Synthesis

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
4-Aminobenzoic acidSodium nitrite, Trifluoroacetic acid, Sodium azideTrifluoroacetic acid, Water0-573
4-Aminobenzoic acidConcentrated HCl, Sodium nitrite, Sodium azideWater, Ethyl acetate092 rsc.org

This table is interactive. Click on the headers to sort the data.

Alternative Approaches to Azidobenzoic Acid Derivatives

While the diazotization-azidation of 4-aminobenzoic acid is the predominant route, alternative strategies exist for the synthesis of azidobenzoic acid derivatives. These methods may offer advantages in specific contexts, such as improved safety or access to different substitution patterns. For instance, nucleophilic aromatic substitution on activated halo- or nitro-benzoic acid derivatives with azide salts can be a viable route, although it is less commonly employed for the synthesis of 4-azidobenzoic acid itself. The development of new synthetic methods continues to be an active area of research. researchgate.net

Formation of the Hydrazide Moiety in Benzoic acid, 4-azido-, hydrazide

Once 4-azidobenzoic acid is obtained, the next critical transformation is the formation of the hydrazide functional group. This is typically achieved through a two-step sequence involving esterification followed by hydrazinolysis, or through direct conversion methods.

Esterification and Subsequent Hydrazinolysis

A widely used and reliable method for preparing hydrazides is the esterification of the carboxylic acid followed by reaction with hydrazine (B178648). nih.govnih.gov In the first step, 4-azidobenzoic acid is converted to its corresponding ester, commonly a methyl or ethyl ester. This can be accomplished through various standard esterification procedures, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. iajpr.com

The resulting 4-azidobenzoic acid ester is then subjected to hydrazinolysis. This involves reacting the ester with hydrazine hydrate (B1144303), often in a solvent like ethanol, at room temperature or with gentle heating. nih.govmdpi.com The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and the release of the alcohol. This method is generally high-yielding. nih.gov

Table 2: Representative Conditions for Esterification and Hydrazinolysis

SubstrateReagentsConditionsProductYield (%)Reference
4-Aminobenzoic acidEtOH, H₂SO₄Reflux, 24 hEthyl 4-aminobenzoate58-65 nih.gov
Ethyl 4-aminobenzoateNH₂NH₂·H₂O, EtOHRoom temp, 12 h4-Aminobenzohydrazide70-80 nih.gov
4-Methoxybenzoic acidSOCl₂, MeOH-Methyl 4-methoxybenzoate83-96 nih.gov
Methyl 4-methoxybenzoateNH₂NH₂·H₂O-4-Methoxybenzoic acid hydrazide67-85 nih.gov

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in Azido-Hydrazide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods, in line with the principles of green chemistry. rsc.orgmdpi.com This is particularly relevant to the synthesis of azides, which can involve hazardous reagents and intermediates.

For the synthesis of the azide group, efforts are being made to find safer alternatives to traditional diazotization-azidation procedures. This includes exploring milder reaction conditions and less hazardous reagents. rsc.org For instance, the use of benzyl (B1604629) nitrite instead of alkyl nitrites in the synthesis of sodium azide has been shown to reduce reaction times and eliminate volatile organic compound (VOC) emissions. rsc.org

In the formation of the hydrazide moiety, green chemistry principles are also being applied. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of hydrazides, often with reduced solvent usage and shorter reaction times compared to conventional heating methods. researchgate.netchemmethod.comchemmethod.com The use of water as a solvent and the development of one-pot procedures are also key areas of focus in making the synthesis of hydrazides more sustainable. researchgate.netchemmethod.comchemmethod.com Research into using biocatalysts or organocatalysts, such as L-proline, for hydrazide synthesis also aligns with green chemistry goals. mdpi.com

Table 3: Comparison of Conventional and Green Synthesis Methods for Hydrazides

MethodReaction TimeSolventYield (%)Key AdvantagesReference
Conventional (Reflux)3-7 hoursEthanol65Established method chemmethod.com
Microwave (Lab-made)3 minutesNone93Rapid, high yield, solvent-free chemmethod.com
Microwave (Solvent-free)60-200 secondsNone81-90Rapid, high yield, solvent-free researchgate.net

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netekb.egnih.gov This approach has been successfully applied to the synthesis of various hydrazides. mdpi.comjaptronline.comjaptronline.comnih.govimpactfactor.orgresearchgate.net

A general and efficient microwave-assisted method for the synthesis of aromatic hydrazides involves the reaction of the corresponding methyl ester with hydrazine hydrate. For instance, the synthesis of 4-hydroxybenzohydrazide from methylparaben and hydrazine hydrate has been achieved with a 91% yield under microwave irradiation. impactfactor.org This reaction is typically carried out in a solvent-free environment or with a minimal amount of a high-boiling solvent like ethanol. mdpi.comimpactfactor.org The reaction mixture is subjected to microwave irradiation at a specific power and for a short duration, leading to rapid formation of the desired hydrazide. mdpi.comimpactfactor.org

A plausible microwave-assisted synthesis of this compound would start from methyl 4-azidobenzoate. The reaction with hydrazine hydrate under microwave irradiation is expected to proceed efficiently.

Table 1: Representative Microwave-Assisted Synthesis of Aromatic Hydrazides

Starting MaterialReagentsConditionsYield (%)Reference
MethylparabenHydrazine hydrateMicrowave (160 W), 2-8 min91 impactfactor.org
Phenylacetic acid estersSubstituted aromatic aldehydes, Hydrazine hydrateMicrowave (300 W), 7 min, 155 °CHigh mdpi.com
Fenamic acidsHydrazine hydrateMicrowave (300 W), 4-12 min, 250 °C82-96 nih.gov
Diclofenac acidHydrazine hydrate, EthanolMicrowave (700 W, then 140 W), ~3 min86.7 japtronline.comjaptronline.com

This table presents data for analogous reactions to illustrate the general conditions and high efficiency of microwave-assisted hydrazide synthesis.

Aqueous Medium Reaction Systems

The use of water as a solvent in chemical synthesis is highly desirable from an environmental and economic perspective. acsgcipr.orgnih.govresearchgate.net While many organic reactions are traditionally carried out in organic solvents, there is a growing interest in developing aqueous-based synthetic methods. acsgcipr.orgresearchgate.net

The synthesis of acyl hydrazides in an aqueous environment has been demonstrated. organic-chemistry.orgorganic-chemistry.org One approach involves the reaction of activated amides with hydrazine monohydrate in water at room temperature, affording good yields of the corresponding hydrazides in a short reaction time. organic-chemistry.org For example, various substituted benzoylpyrrolidin-2-ones react with hydrazine monohydrate in water to produce acyl hydrazides with yields of up to 92% within 5 minutes. organic-chemistry.org

Another relevant procedure involves the synthesis of 4-azidobenzoic acid itself in an aqueous medium. The process starts with a suspension of 4-aminobenzoic acid in water, followed by the addition of concentrated HCl. organic-chemistry.org The subsequent diazotization with sodium nitrite and reaction with sodium azide are also performed in water, leading to the precipitation of 4-azidobenzoic acid. organic-chemistry.org

The direct synthesis of this compound in water could potentially be achieved by reacting an activated form of 4-azidobenzoic acid, such as its acylbenzotriazole derivative, with hydrazine in an aqueous medium. researchgate.net Alternatively, the reaction of methyl 4-azidobenzoate with hydrazine hydrate could be explored in an aqueous-ethanol mixture. researchgate.net

Table 2: Synthesis of Acyl Hydrazides in Aqueous Medium

Starting MaterialReagentsConditionsYield (%)Reference
N-Benzoylpyrrolidin-2-oneHydrazine monohydrateWater, 25 °C, 5 min92 organic-chemistry.org
N-(4-Methoxybenzoyl)pyrrolidin-2-oneHydrazine monohydrateWater, 25 °C, 5 min85 organic-chemistry.org
N-(4-Chlorobenzoyl)pyrrolidin-2-oneHydrazine monohydrateWater, 25 °C, 5 min88 organic-chemistry.org

This table showcases the feasibility of synthesizing acyl hydrazides in an aqueous environment, suggesting a potential green route for the target compound.

Reactivity Profiles and Mechanistic Investigations of Benzoic Acid, 4 Azido , Hydrazide

Photochemical Transformations and Reactive Intermediates

The aryl azide (B81097) group in Benzoic acid, 4-azido-, hydrazide is a photoactive moiety, meaning it can be activated by light to generate highly reactive intermediates. This property is central to its use in photolabeling and other photochemical applications.

Upon absorption of ultraviolet (UV) light, typically in the range of 250-300 nm, the 4-azido group of this compound can be excited. This excitation leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that results in the formation of a highly reactive electron-deficient species known as a nitrene.

The generation of nitrenes from organic azides is a well-established photochemical transformation. nih.gov The nitrene intermediate can exist in two spin states: a singlet state and a triplet state. The singlet nitrene is a closed-shell species where the non-bonding electrons are paired in the same orbital, while the triplet nitrene is a diradical with two unpaired electrons in different orbitals. youtube.com The direct photolysis of azides often produces the singlet nitrene initially, which can then interconvert to the more stable triplet state. nih.gov

More advanced methods involve the use of photosensitizers. Visible light-activated transition metal complexes can act as triplet sensitizers, allowing for the selective generation of triplet nitrenes from azide precursors. nih.gov This approach offers greater control over the reactivity of the generated nitrene.

Once formed, the aryl nitrene derived from this compound is highly reactive and can undergo a variety of insertion reactions. One of the most significant of these is the insertion into carbon-hydrogen (C-H) bonds. This ability to form new carbon-nitrogen (C-N) bonds by activating otherwise inert C-H bonds makes nitrenes powerful tools in synthesis and chemical biology. uva.nl

The mechanism of C-H insertion can vary depending on the spin state of the nitrene. Singlet nitrenes are generally believed to react in a concerted manner, where the C-N bond formation and H-atom transfer occur in a single step, leading to the retention of stereochemistry at the carbon center. youtube.com In contrast, triplet nitrenes react via a stepwise radical mechanism. This involves the abstraction of a hydrogen atom from the C-H bond to form a radical pair, followed by radical recombination to form the new C-N bond. youtube.com

Catalytic nitrene transfer has emerged as a versatile method for C-H amination and amidation. nih.gov Metal catalysts, such as those based on cobalt or palladium, can mediate the transfer of a nitrene group from an azide to a C-H bond, often proceeding through metallonitrene radical intermediates. uva.nlnih.gov

Table 1: Comparison of Nitrene Reactivity

Nitrene StateReaction Mechanism with AlkenesC-H Insertion MechanismStereochemical Outcome
Singlet ConcertedConcertedRetention of stereochemistry
Triplet Stepwise (Radical)Stepwise (Radical)Mixture of stereoisomers

The photolysis of aryl azides like this compound can lead to a variety of products depending on the reaction conditions, particularly the solvent and the presence of other reactants. In the absence of a suitable substrate for insertion, the generated nitrene can undergo other reactions. For instance, it can dimerize to form an azo compound or react with a ground-state azide molecule.

In protic solvents such as water or alcohols, the nitrene can abstract a hydrogen atom to form an aniline (B41778) derivative. The study of the photolysis of a related compound, benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide, highlights that such molecules can undergo complex transformations upon irradiation with UV light. nih.gov The characterization of photolysis products typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to elucidate the structures of the newly formed compounds.

Click Chemistry Applications and Mechanisms

The azide functional group of this compound makes it an ideal participant in "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and mild reaction conditions. researchgate.net The two most prominent examples are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC is a powerful bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctynol (DIBO). nih.govnih.gov This reaction proceeds without the need for a metal catalyst, which is a significant advantage for applications in living biological systems where the toxicity of metals like copper is a concern.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon its reaction with the azide. Density functional theory calculations have shown that the high rate of the reaction is due to the lower energy required to distort the azide and the alkyne into the transition-state geometry. nih.gov The reaction is highly efficient at ambient temperatures and in complex environments, leading to the formation of a stable triazole linkage. nih.gov

Table 2: Key Features of SPAAC

FeatureDescription
Reactants Azide (e.g., this compound) and a strained alkyne (e.g., cyclooctyne)
Catalyst None (metal-free)
Driving Force Release of ring strain from the alkyne
Product Stable triazole
Key Advantage High biocompatibility due to the absence of a toxic metal catalyst

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another cornerstone of click chemistry. nih.govcapes.gov.br This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. rsc.org Unlike the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, CuAAC is highly regioselective, exclusively producing the 1,4-disubstituted triazole product. nih.gov

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. rsc.org This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before undergoing protonation to yield the final triazole product and regenerate the catalyst. The reaction is robust and has found widespread use in organic synthesis, medicinal chemistry, and materials science. nih.govrsc.org

Table 3: Key Features of CuAAC

FeatureDescription
Reactants Azide (e.g., this compound) and a terminal alkyne
Catalyst Copper(I) salt
Mechanism Involves a copper acetylide intermediate rsc.org
Product 1,4-disubstituted 1,2,3-triazole nih.gov
Key Advantage High regioselectivity and efficiency nih.gov

Hydrazone Formation and Derivatives

The reaction of the hydrazide group in "this compound" with aldehydes and ketones is a classic condensation reaction that results in the formation of N-acylhydrazones. nih.govacs.org This reaction is a cornerstone of hydrazide chemistry and proceeds via nucleophilic addition-elimination. The nitrogen atom of the terminal -NH2 group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. organic-chemistry.org This initial addition forms an unstable carbinolamine intermediate, which then dehydrates (eliminates a molecule of water) to yield the stable hydrazone product, characterized by the C=N-NH-C=O linkage. acs.orgresearchgate.net

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. organic-chemistry.orgresearchgate.net The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack: The terminal nitrogen of the 4-azidobenzohydrazide attacks the carbonyl carbon of an aldehyde (R-CHO) or a ketone (R-CO-R').

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine.

Step 3: Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, forming a good leaving group (H2O). Elimination of water and subsequent deprotonation yields the final N-acylhydrazone.

A variety of aldehydes and ketones can be used in this condensation, leading to a diverse library of 4-azidobenzoylhydrazones. The reaction with 2,4-dinitrophenylhydrazine (B122626) (a related hydrazide derivative) to form colored precipitates is a well-known qualitative test for aldehydes and ketones, highlighting the reliability of this condensation. acs.org The specific hydrazones formed are often crystalline solids, and their melting points can be used for the identification of the original carbonyl compound. acs.org

The N-acylhydrazones derived from 4-azidobenzohydrazide are capable of existing as different tautomeric and isomeric forms. The most relevant is the keto-enol type tautomerism within the hydrazone backbone, which is more accurately described as an amide-iminol tautomerism, and the potential for azo-hydrazone tautomerism if the reacting carbonyl compound contains appropriate functionalities.

Quantum chemical analyses and spectroscopic studies on similar systems have shown that N-acylhydrazones can exist in equilibrium between the hydrazone (keto) form and the azine (enol or iminol) form. For many guanylhydrazones, the azine tautomer is found to be more stable. The equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on both the benzoyl and the aldehyde/ketone-derived parts of the molecule.

Furthermore, azo-hydrazone tautomerism can become relevant. While the primary product is a hydrazone, resonance delocalization can lead to a quinoid-type structure, which is characteristic of an azo tautomer. This is particularly pronounced in systems where extensive conjugation is possible. Resonance Raman spectroscopy combined with theoretical calculations has been used to investigate the structures of both tautomers, revealing that the electronic transitions differ significantly between the azo and hydrazone forms. The characterization of these tautomeric species is crucial as their different electronic structures can lead to different chemical reactivity and physical properties.

Geometric isomerism (E/Z) around the C=N double bond is also a key feature of these hydrazone adducts. The relative stability of the E and Z isomers is determined by steric and electronic factors, and their interconversion can often be achieved photochemically or thermally.

The synthetic utility of 4-azidobenzohydrazide is largely dictated by the nucleophilic character of its hydrazide functional group, specifically the terminal (-NH2) nitrogen atom. This nitrogen is significantly nucleophilic due to the lone pair of electrons, which is not fully delocalized by the adjacent carbonyl group (unlike in amides, where the nitrogen is less nucleophilic). This enhanced nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles.

The primary example of this reactivity is the condensation with aldehydes and ketones to form hydrazones, as detailed in section 3.3.1. acs.org This reaction is a nucleophilic addition to the carbonyl carbon. organic-chemistry.org

Beyond simple condensation, the nucleophilicity of the hydrazide is fundamental to the construction of heterocyclic rings. For example, in the synthesis of 1,2,4-triazoles, the hydrazide nitrogen atoms act as nucleophiles in cyclization reactions. researchgate.net For instance, after initial condensation with a suitable one-carbon electrophile, an intramolecular nucleophilic attack by one of the hydrazide nitrogens leads to the formation of the five-membered triazole ring.

The nucleophilic character can be modulated by the reaction conditions. In basic media, deprotonation of the N-H group can generate a more potent nucleophile, while in acidic media, protonation of the carbonyl oxygen of the electrophile makes it more susceptible to attack by the neutral hydrazide.

Other Key Reactions and Functional Group Interconversions

The aryl azide group in "this compound" is a versatile functional group that can be readily converted into an amine through reductive processes. This transformation, known as deazidation, is a synthetically valuable reaction as azides often serve as stable precursors to primary amines. A variety of methods exist for the reduction of aryl azides, offering a range of selectivities and reaction conditions.

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: This is a classic and highly efficient method. The aryl azide is treated with hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is clean and often provides high yields of the corresponding aniline derivative.

Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3). The reaction proceeds through an isolable phosphazide (B1677712) intermediate, which upon hydrolysis yields the amine and the corresponding phosphine oxide. Modified phosphine reagents have been developed to accelerate the reaction, especially for aryl azides.

Reduction with Thiols: Aryl azides can be reduced by thiols, such as dithiothreitol (B142953) (DTT), under specific conditions. nih.gov The mechanism of H2S-mediated reduction of aryl azides has been studied in detail, establishing that the hydrosulfide (B80085) anion (HS⁻) is the active reducing species. nih.gov

Metal-Mediated Reductions: Various metals and metal salts can effect the reduction of azides. Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of catalysts (e.g., NiCl2, Rh-Pt nanoparticles), or systems like indium/Cu(II) or tin(IV) compounds, have been successfully employed. researchgate.net Copper nanoparticles in water with ammonium (B1175870) formate (B1220265) as a hydrogen source provide a green and chemoselective method for reducing aryl azides.

The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, such as the hydrazide itself or any substituents on the aromatic ring. The following table highlights some common reductive deazidation methods applicable to the 4-azido group.

Reagent/SystemConditionsProduct from 4-azidobenzohydrazideReference
H₂ / Pd/CHydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate)Benzoic acid, 4-amino-, hydrazide
Triphenylphosphine (PPh₃) then H₂OAnhydrous solvent (e.g., THF, ether) followed by water quenchBenzoic acid, 4-amino-, hydrazide
Sodium Borohydride (NaBH₄) / NiCl₂Methanol, 0 °C to room temperatureBenzoic acid, 4-amino-, hydrazide
Dithiothreitol (DTT)Aqueous bufferBenzoic acid, 4-amino-, hydrazide nih.gov
Hydrogen Sulfide (B99878) (H₂S) / BaseAqueous buffer (pH > 7)Benzoic acid, 4-amino-, hydrazide nih.gov

Conversion of Azides to Diazo Compounds

The conversion of an azide functional group to a diazo compound is a significant transformation in organic synthesis, as diazo compounds are versatile intermediates for a variety of reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. Generally, this conversion is most readily achieved when the carbon atom to which the diazo group is to be formed is "activated" by adjacent electron-withdrawing groups.

One established method for the synthesis of diazo compounds from azides involves a reaction with phosphines. This process proceeds through the formation of a phosphazide intermediate, which can then fragment under specific conditions to yield the diazo compound. For example, the use of phosphinoesters has been reported to mediate the conversion of azides to diazo compounds in aqueous media at neutral pH. This method involves the formation of an acyl triazene (B1217601) which then decomposes. nih.govresearchgate.netmdma.chacs.org

Another common strategy is diazo transfer, where a sulfonyl azide, such as tosyl azide or mesyl azide, transfers a diazo group to an active methylene (B1212753) compound in the presence of a base.

In the case of "this compound," the azide group is attached to an aromatic ring, which lacks an adjacent activated methylene group. Therefore, direct conversion of the azide in the parent molecule to a diazo functionality is not straightforward through standard diazo transfer protocols. Such a transformation would necessitate prior modification of the molecule to introduce a suitable reaction site.

While direct conversion of the azide in 4-azidobenzohydrazide to a diazo group is not a commonly reported reaction, the hydrazide moiety can undergo various transformations. For instance, oxidation of the hydrazide could potentially lead to a diazo species, though this would be a different transformation from the conversion of the azide group. The presence of the hydrazide could also complicate reactions aimed at the azide group, as the hydrazide itself is nucleophilic and can react with various reagents.

Table 1: General Methods for the Conversion of Azides to Diazo Compounds

MethodReagentsSubstrate ScopeRef.
Phosphine-mediatedPhosphines (e.g., PPh₃), WaterAzides adjacent to electron-withdrawing groups researchgate.net
Phosphinoester-mediatedWater-soluble phosphinoestersVarious azides, including those in biological systems nih.govacs.org
Diazo TransferTosyl azide or Mesyl azide, BaseActive methylene compounds researchgate.net

This table presents general methods and is not specific to "this compound."

Lewis Acid Mediated Reactions of Azides

Lewis acids are frequently employed to activate azide groups, enhancing their reactivity towards various transformations. The coordination of a Lewis acid to the nitrogen atoms of the azide can facilitate nucleophilic attack on the azide or promote rearrangement reactions. Common Lewis acids used for this purpose include titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and aluminum trichloride (B1173362) (AlCl₃). cihanuniversity.edu.iq

A well-known Lewis acid-promoted reaction of azides is the Schmidt reaction, which involves the reaction of an azide with a carbonyl compound, typically a ketone or aldehyde, to yield an amide or imine after rearrangement. For instance, the reaction of alkyl azides with cyclic ketones in the presence of TiCl₄ can lead to ring expansion and the formation of lactams.

In the context of "this compound," the aryl azide group could potentially be activated by a Lewis acid. This activation could facilitate its participation in intramolecular reactions or in intermolecular reactions with other substrates. However, a significant consideration is the presence of the acylhydrazide moiety. The hydrazide group contains multiple lone pairs on its nitrogen and oxygen atoms, making it a potent Lewis base. Consequently, the hydrazide could compete with the azide for coordination to the Lewis acid, potentially leading to catalyst sequestration or directing the reaction down an alternative pathway.

For example, the coordination of a Lewis acid to the carbonyl oxygen or the terminal nitrogen of the hydrazide could activate the hydrazide group for its own set of reactions, such as acylation or condensation, which might occur in preference to reactions involving the azide. To date, specific studies detailing the Lewis acid-mediated reactions of the azide group in "this compound" are not prevalent in the scientific literature, likely due to these potential complications.

Table 2: Examples of Lewis Acids in Azide Chemistry

Lewis AcidTypical ReactionRef.
Titanium tetrachloride (TiCl₄)Schmidt reaction with ketones
Boron trifluoride (BF₃)Catalysis of Diels-Alder reactions cihanuniversity.edu.iq
Aluminum trichloride (AlCl₃)Friedel-Crafts reactions cihanuniversity.edu.iq
Zinc chloride (ZnCl₂)Catalysis of Diels-Alder reactions cihanuniversity.edu.iq

This table provides general examples and is not specific to reactions with "this compound."

Nitrene-Transfer Reactions in Organic Synthesis

Aryl azides are widely utilized as precursors to aryl nitrenes, which are highly reactive intermediates that can undergo a variety of transformations. The generation of a nitrene from an azide is typically achieved through thermolysis or photolysis, or more commonly, through catalysis with a transition metal complex. These metal-catalyzed reactions proceed via the formation of a metal-nitrenoid species, which can then transfer the nitrene group to a substrate in a more controlled manner than the free nitrene.

Nitrene transfer reactions are of great synthetic utility, enabling the formation of C-N bonds through processes such as:

Aziridination: The addition of a nitrene to an alkene to form an aziridine.

C-H Amination/Amidation: The insertion of a nitrene into a C-H bond to form an amine or amide.

Sulfimidation: The reaction of a nitrene with a sulfide to form a sulfimide.

Upon generation of the nitrene from "this compound," the resulting intermediate would be 4-(hydrazinocarbonyl)phenylnitrene. The reactivity of this nitrene would be influenced by the electron-withdrawing nature of the acylhydrazide group. This group would render the nitrene electrophilic, favoring its reaction with electron-rich substrates.

Furthermore, the presence of the adjacent acylhydrazide group opens up the possibility of intramolecular reactions. For example, the nitrene could potentially insert into one of the N-H bonds of the hydrazide moiety, leading to the formation of a cyclic product. However, the viability of such an intramolecular pathway would depend on the specific reaction conditions and the catalyst employed.

While the use of aryl azides in nitrene-transfer reactions is a well-established field, specific and detailed studies on the generation and subsequent reactivity of the nitrene derived from "this compound" are not extensively reported. The majority of research in this area focuses on aryl azides with simpler substituents.

Table 3: Common Transition Metal Catalysts for Nitrene Transfer Reactions

MetalTypical LigandsCommon ReactionsRef.
RhodiumCarboxylates, PorphyrinsC-H amination, Aziridination
CopperBOX, PyBoxAziridination
RutheniumPorphyrins, p-cymeneC-H amination, Sulfimidation
IronPorphyrins, FeCl₂Aziridination, C-H amination
GoldTerpyridineAziridination

This table lists general catalysts and is not exhaustive or specific to "this compound."

Advanced Applications of Benzoic Acid, 4 Azido , Hydrazide in Chemical Biology and Materials Science

Bioconjugation and Macromolecular Labeling Strategies

The dual functionality of Benzoic acid, 4-azido-, hydrazide makes it a powerful tool for covalently linking molecules (bioconjugation) and attaching labels to macromolecules.

Photoaffinity Labeling of Biomolecules

Photoaffinity labeling is a technique used to identify and study the binding sites of ligands on proteins and other biomolecules. wikipedia.org this compound is an exemplary reagent for this purpose. The core principle involves a two-step process. Initially, the hydrazide group of the compound can be attached to a molecule of interest, creating a probe. This probe then binds reversibly to its target biomolecule. Upon exposure to ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene intermediate. nih.govresearchgate.net This nitrene can then form a stable, covalent bond with nearby amino acid residues at the binding site, permanently "labeling" the target. wikipedia.orgnih.gov

This method has been instrumental in elucidating protein-ligand interactions. For instance, a derivative of brevetoxin (B15176840), a marine neurotoxin, was created using p-azidobenzoic acid to form a photoaffinity probe. nih.gov This allowed for the successful labeling and identification of the brevetoxin receptor on sodium channels in rat brain synaptosomes, specifically implicating the alpha subunit of the sodium channel as the binding site. nih.gov The use of aryl azides like the one in this compound is a foundational technique in such studies, though newer photoreactive groups like diazirines and benzophenones have also been developed to address some limitations of azides, such as the wavelength of light required for activation. wikipedia.orgnih.gov

Cross-linking Methodologies for Probing Molecular Interactions

Understanding the spatial arrangement and interaction partners of macromolecules within a cell is a fundamental goal of chemical biology. Cross-linking, which involves covalently linking interacting molecules, is a powerful technique for this purpose. This compound, as a heterobifunctional cross-linker, is well-suited for these applications.

Upon photoactivation, the azido group forms a reactive nitrene that can insert into C-H and N-H bonds of nearby molecules, effectively "freezing" transient interactions. nih.gov This allows for the identification of proteins that are in close proximity within a protein complex or for mapping the lipid environment of membrane proteins. nih.gov For example, photoactivatable lipid analogs containing an azide (B81097) group can be incorporated into membranes to study peptide-lipid interactions. nih.gov Upon UV irradiation, the azide group cross-links to the embedded peptide, and the resulting complex can be analyzed by mass spectrometry to determine the precise sites of interaction. nih.gov While both azide and diazirine-modified lipids are effective, azido-lipids have been noted as being easier to handle in some experimental setups. nih.gov

Development of Antibody-Drug Conjugates (ADCs) Utilizing Azido-Hydrazide Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. axispharm.com

Hydrazone linkers, formed by the reaction of a hydrazide with a ketone or aldehyde on the drug, are a key type of acid-cleavable linker used in ADCs. These linkers are designed to be stable at the neutral pH of the bloodstream but to hydrolyze and release the drug in the acidic environment of the lysosome after the ADC is internalized by the target cell. The first-generation ADC, gemtuzumab ozogamicin, utilized a hydrazone linker. nih.gov

The azido functionality provides a versatile handle for attaching the linker-drug complex to the antibody. Through methods like incorporating an unnatural amino acid with an alkyne group into the antibody, a highly specific and stable connection can be made via click chemistry. medchemexpress.comnih.gov This allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a significant advantage over earlier, less controlled conjugation methods. nih.gov Creative Biolabs has developed "hydra linkers" that can increase the DAR by using a branched scaffold, which may incorporate azide groups for payload attachment. creative-biolabs.com

Targeting Specific Amino Acid Residues (e.g., Lysine (B10760008), Arginine, Carbonyls, Thiols)

The ability to target specific amino acid residues on a protein is fundamental to many bioconjugation strategies. While the hydrazide group of this compound primarily targets carbonyls (aldehydes and ketones), the azido group, through its photoactivation to a nitrene, can react less specifically with various residues in its vicinity. nih.govnih.gov

For more directed targeting, other chemical strategies are often employed in conjunction with the functionalities present in or derived from azido-hydrazide compounds. For example, to target lysine residues, their primary amine side chains can be modified with reagents that introduce a ketone or aldehyde, which can then be reacted with a hydrazide. Thiol groups on cysteine residues are often targeted with maleimide (B117702) chemistry. researchgate.net The development of methods to target less reactive residues like histidine is an active area of research. nih.gov

The overarching goal in cancer immunotherapy research is to modulate the tumor microenvironment, and targeting amino acid-metabolizing enzymes is one promising strategy. nih.gov While not a direct application of this compound itself, the principles of targeting specific residues are central to developing inhibitors for enzymes like arginase and indoleamine 2,3-dioxygenase (IDO). nih.gov

Pharmaceutical and Medicinal Chemistry Research

Beyond its role as a tool in chemical biology, hydrazide and benzohydrazide (B10538) structures are found in molecules with direct therapeutic potential. Research has shown that derivatives of 4-benzamidobenzoic acid hydrazide can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. researchgate.netnih.gov In one study, a series of these compounds were synthesized and tested, with one derivative showing significant inhibitory activity against the sEH enzyme. nih.gov

Similarly, hydrazide-hydrazones, which can be synthesized from benzoic acid hydrazide precursors, have been investigated for a wide range of biological activities. researchgate.net For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.com Other studies have explored 4-hydroxybenzoic acid-based hydrazide-hydrazones as potent antifungal agents. nih.gov Furthermore, a scaffold-hopping approach has been used to identify substituted amino acid hydrazides as potential new anti-tubercular agents. nih.gov

Development of Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The hydrazide-hydrazone backbone is a well-established pharmacophore in the design of antimicrobial agents. While specific studies on the 4-azido derivative are limited, research on analogous 4-substituted benzoic acid hydrazides provides significant insights into its potential antimicrobial profile.

Antibacterial Activity: Derivatives of benzoic acid hydrazide have demonstrated notable antibacterial activity. For instance, a series of hydrazide-hydrazones of 4-fluorobenzoic acid were synthesized and evaluated for their antibacterial effects against various strains. One of the compounds, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, exhibited activity against Staphylococcus aureus comparable to the antibiotic ceftriaxone. nih.govscilit.com Other derivatives also showed significant minimum inhibitory concentrations (MIC) against the same strain. nih.gov The introduction of different substituents on the phenyl ring of the hydrazide moiety has been shown to modulate the antibacterial spectrum and potency. For example, some isonicotinic acid hydrazide-hydrazones have displayed very strong activity against a range of Gram-positive bacteria, with MIC values as low as 1.95–7.81 μg/mL. nih.gov

Antifungal Activity: The antifungal potential of benzoic acid hydrazide derivatives is also well-documented. Studies on 4-hydroxybenzoic acid-based hydrazide-hydrazones have identified potent antifungal agents against phytopathogenic fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. mdpi.com The substitution pattern on the salicylaldehyde (B1680747) portion of the hydrazone was found to be crucial for activity, with derivatives bearing 3-tert-butyl, phenyl, or isopropyl groups showing the highest efficacy. mdpi.com Some of these compounds exhibited IC50 values between 0.5 and 1.8 µg/mL against S. sclerotiorum. mdpi.com

Antiviral Activity: The hydrazide-hydrazone scaffold has been explored for its antiviral properties. Research has shown that certain derivatives possess antiviral activity, and this has been a subject of several comprehensive reviews on the biological activities of hydrazides. mdpi.com While specific data on the 4-azido derivative is not available, the known antiviral potential of this class of compounds suggests that "this compound" could serve as a valuable precursor for the synthesis of novel antiviral agents.

Table 1: Representative Antimicrobial Activity of Benzoic Acid Hydrazide Derivatives
Compound/DerivativeTarget OrganismActivityReference
4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusComparable to ceftriaxone nih.gov
Isonicotinic acid hydrazide-hydrazonesGram-positive bacteriaMIC = 1.95–7.81 μg/mL nih.gov
4-Hydroxybenzoic acid hydrazide-hydrazonesSclerotinia sclerotiorumIC50 = 0.5-1.8 µg/mL mdpi.com

Anticancer and Antitumor Activity Investigations

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including derivatives of benzoic acid hydrazide. The structural features of these compounds allow for interactions with various biological targets implicated in cancer progression.

Research into 4-hydrazinobenzoic acid derivatives has shown promising results. nih.govresearchgate.net A study detailing the synthesis and cytotoxic evaluation of thirteen such derivatives revealed potent inhibitory effects against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov The IC50 values for some of these compounds were in the range of 21.3 ± 4.1 to 28.3 ± 5.1 µM, which is comparable to the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net Importantly, some of the most active compounds exhibited very weak cytotoxicity towards normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net Furthermore, it was found that some of these derivatives induced apoptosis in MCF-7 cells, a key mechanism for effective anticancer drugs. nih.govresearchgate.net

In other studies, hydrazide-hydrazones incorporating a quinoline (B57606) moiety have been evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines. nih.gov Some of these compounds significantly reduced the viability of neuroblastoma cells with micromolar potency and showed selectivity over normal cells. nih.gov The antiproliferative activity of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid has also been investigated, with one derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, showing a very low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com

Table 2: Anticancer Activity of Benzoic Acid Hydrazide Derivatives
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-Hydrazinobenzoic acid derivativesHCT-11621.3 ± 4.1 nih.govresearchgate.net
4-Hydrazinobenzoic acid derivativesMCF-728.3 ± 5.1 nih.govresearchgate.net
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-2290.77 mdpi.com

Antituberculosis Drug Discovery Efforts

Tuberculosis remains a major global health challenge, necessitating the discovery of new and effective drugs. Hydrazide-containing compounds, most notably isoniazid, have been a cornerstone of tuberculosis treatment for decades. This has spurred research into novel hydrazide derivatives with potential antitubercular activity.

Hydrazide-hydrazone derivatives are being actively investigated as potential anti-tuberculosis agents. researchgate.netnih.gov A series of substituted methylene (B1212753)/ethylene 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. deepdyve.com One compound, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide, demonstrated the highest inhibitory activity among the tested series. deepdyve.com Other research has focused on nicotinic acid hydrazides, with some derivatives showing promising antimycobacterial activity with MIC values as low as 6.25 µg/mL. nih.gov

The rationale for exploring new hydrazide derivatives lies in their potential to overcome resistance to existing drugs and to offer improved therapeutic profiles. The core hydrazide structure can be modified to enhance lipophilicity, which is often a crucial factor for antimycobacterial activity. nih.gov While direct studies on "this compound" in this context are not widely reported, its structural similarity to other active hydrazides makes it a candidate for future antituberculosis drug discovery programs.

Enzyme Inhibition Studies (e.g., Laccase, Dihydrofolate Reductase)

The ability of benzoic acid hydrazide derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Laccase Inhibition: Laccase is a copper-containing enzyme involved in various biological processes, including pathogenesis in some fungi. A series of hydrazide-hydrazones have been screened as inhibitors of laccase from Trametes versicolor. nih.govnih.gov Seven derivatives of 4-hydroxybenzhydrazide (B196067) (4-HBAH) showed micromolar activity with Ki values ranging from 24 to 674 µM and exhibited a competitive type of inhibition. nih.govnih.gov The structure-activity relationship analysis revealed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecule within the enzyme's substrate-binding pocket. nih.govnih.gov

Myeloperoxidase Inhibition: Myeloperoxidase is an enzyme present in neutrophils that plays a role in inflammatory processes. A study of various benzoic acid hydrazides showed that they generally inhibit the peroxidation activity of myeloperoxidase with IC50 values below 10 µM. nih.gov The inhibitory potency was found to be related to the electronic properties of the substituents, as described by their Hammett constants, suggesting that the enzyme oxidizes the hydrazide group. nih.gov 4-Aminobenzoic acid hydrazide was identified as a particularly potent irreversible inhibitor with an IC50 of 0.3 µM for the purified enzyme. nih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoic acid hydrazide derivatives, several SAR studies have been conducted.

In the context of anticancer activity, 3D-QSAR models have been developed for 4-hydrazinobenzoic acid derivatives, which have shown good correlation with the experimental cytotoxic activities. nih.govresearchgate.net These models can guide further structural modifications to enhance anticancer potency.

For laccase inhibition, SAR analysis has highlighted the importance of the salicylic aldehyde fragment in the hydrazone structure. nih.govnih.gov The presence of bulky substituents like phenyl or tert-butyl at the 3-position of the salicylic aldehyde was found to favor strong interactions with the enzyme's active site. nih.gov

In the development of antimicrobial agents, SAR studies have indicated that the nature and position of substituents on the aromatic rings significantly influence the activity. For instance, in a series of 4-fluorobenzoic acid hydrazides, the type of substituent on the methylene bridge was critical for antibacterial efficacy. researchgate.net These findings underscore the importance of systematic structural modifications and computational modeling in optimizing the biological activity of "this compound" and its derivatives.

Heterocycle Synthesis for Bioactive Compound Libraries

"this compound" is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry. The hydrazide functional group is a versatile precursor for the construction of heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

For example, hydrazides can be cyclized with various reagents to form 1,3,4-oxadiazoles, a class of compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The synthesis of such heterocyclic libraries from "this compound" would allow for the exploration of a wider chemical space in the search for new bioactive molecules. The azido group can be retained during these transformations, providing a handle for further derivatization or bioconjugation via click chemistry. The synthesis of hydrazide-hydrazones is often a preliminary step to creating more complex heterocyclic systems. mdpi.com

Diagnostic Probe Development and Molecular Imaging

The azido group in "this compound" makes it an ideal candidate for the development of diagnostic probes and for applications in molecular imaging. The azide functionality is a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal reaction.

This allows for the straightforward conjugation of the "this compound" core to a wide range of reporter molecules, such as fluorophores, biotin (B1667282), or radiolabeling precursors for PET and SPECT imaging. nih.govdrugtargetreview.com While specific examples of "this compound" being used for this purpose are not yet prominent in the literature, its potential is significant. For instance, if a derivative of this compound shows high affinity and selectivity for a particular biological target (e.g., an enzyme or receptor), the azido group can be used to attach a signaling moiety, thereby creating a probe to visualize the distribution and activity of that target in vitro or in vivo. This approach is invaluable in drug development for target validation and for understanding the pharmacokinetic and pharmacodynamic properties of new drug candidates. drugtargetreview.com

Design of Photoactivatable Diagnostic Tools

The aryl azide group in this compound is a key component in the design of photoactivatable diagnostic tools, particularly through a technique known as photoaffinity labeling. wikipedia.orgnih.gov This method allows for the identification and characterization of molecular interactions in biological systems with high specificity.

The principle of photoaffinity labeling involves a molecule, or "label," that can bind reversibly to a biological target, such as a protein. wikipedia.org This label contains a photoreactive group that, upon irradiation with light of a specific wavelength, is converted into a highly reactive intermediate. This intermediate then forms a stable, covalent bond with the target molecule in close proximity. The 4-azido group of this compound serves as an excellent photoreactive moiety for this purpose. When exposed to UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds of the target biomolecule, effectively "tagging" it.

The hydrazide portion of the molecule provides a handle for further modifications, such as the attachment of a reporter group (e.g., a fluorescent dye or a biotin tag) before or after the photo-crosslinking event. This allows for the subsequent detection, isolation, and identification of the labeled biomolecule. The ability to initiate the covalent bonding with a pulse of light provides temporal and spatial control over the labeling process, which is a significant advantage in studying dynamic biological processes.

Photoreactive Group Activation Reactive Intermediate Application
Aryl AzideUV LightNitrenePhotoaffinity Labeling

Radiotracer Development for Molecular Imaging

The hydrazide functional group in this compound suggests its potential utility in the development of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Hydrazide moieties are known to be effective chelators for various radiometals and can also be incorporated into molecules that target specific biological pathways.

For instance, derivatives of isonicotinic acid hydrazide have been explored for the imaging of infectious diseases. nih.gov The hydrazide group can be crucial for the biological activity or for the complexation of a radioactive isotope. While direct studies on radiolabeled this compound are not extensively reported, its structure presents a promising scaffold.

The development of a radiotracer based on this compound would involve the incorporation of a radionuclide. This could be achieved through several strategies, potentially involving the azide or the aromatic ring, or by modifying the hydrazide group. The resulting radiotracer could then be used to non-invasively visualize and quantify biological processes at the molecular level, offering significant potential for disease diagnosis and monitoring treatment responses. The photoactivatable azide group could also offer a unique "trap" mechanism, where the radiotracer accumulates at a target site and is then covalently bound upon external light activation, potentially enhancing the signal-to-noise ratio in imaging.

Functional Group Potential Role in Radiotracer Example of Related Compound
HydrazideChelation of radiometals, Biological targetingIsonicotinic acid hydrazide derivatives
Aryl AzidePhoto-trapping at target site-

Contributions to Materials Science and Polymer Chemistry

The dual functionality of this compound also lends itself to significant applications in materials science, particularly in the modification of polymers and nanomaterials and the creation of materials that respond to light.

Functionalization of Polymers and Nanomaterials

The ability to modify the surfaces of polymers and nanomaterials is crucial for tailoring their properties for specific applications, such as improving biocompatibility, enhancing catalytic activity, or creating sensors. This compound can act as a versatile bifunctional linker to achieve such modifications.

The hydrazide group can readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is often efficient and can be carried out under mild conditions. Therefore, polymers or nanomaterials bearing aldehyde or ketone groups can be functionalized with the azido moiety of this compound. For example, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for post-polymerization functionalization by reacting with aldehydes. nih.govrsc.org

Conversely, the aryl azide group provides a powerful tool for surface modification through photografting. researchgate.net Upon photoactivation, the generated nitrene can covalently attach to a wide range of polymer backbones and nanomaterial surfaces that contain C-H bonds. This allows for the immobilization of the hydrazide functionality onto the material's surface. These surface-bound hydrazide groups can then be used for the subsequent attachment of other molecules, such as bioactive peptides or drug molecules, that have been modified with an aldehyde or ketone. This two-step approach offers a high degree of control over the surface chemistry of materials. For instance, aryl azide-containing copolymers have been used to photochemically coat surfaces to control cell growth. researchgate.net

Functionalization Step Reactive Group Substrate/Molecule Resulting Linkage
Step 1: Attachment to Surface Aryl Azide (photoactivated)Polymer/Nanomaterial with C-H bondsCovalent bond
Step 2: Further Functionalization HydrazideMolecule with aldehyde/ketoneHydrazone

Fabrication of Light-Responsive Materials

The photoreactive nature of the aryl azide group makes this compound a valuable building block for the fabrication of light-responsive or "smart" materials. google.comresearchgate.net These materials can change their physical or chemical properties in response to light, enabling applications in areas such as controlled drug delivery, microfabrication, and optical data storage.

One common strategy for creating light-responsive materials is through photocrosslinking. By incorporating this compound into a polymer structure, either as a pendant group or as a crosslinker, the material can be made to undergo crosslinking upon exposure to light. The photoactivated nitrenes can react with adjacent polymer chains, forming a stable network. This process can lead to changes in the material's properties, such as its solubility, swelling behavior, and mechanical strength. This principle is utilized in photolithography to create patterned surfaces.

Furthermore, the azide group can be used for photografting, where it is used to attach other molecules to a surface in a spatially controlled manner using light. For example, a surface can be patterned with this compound, and then light can be used to selectively activate certain areas, allowing for the covalent attachment of another molecule only in the illuminated regions. This enables the creation of complex surface patterns with different chemical functionalities. Light-sensitive polymers containing azido-substituted groups have been developed for applications in the production of printing plates and printed circuits. google.com

Phenomenon Mechanism Effect on Material
Photocrosslinking Photoactivated nitrenes react with polymer chains.Increased stiffness, decreased solubility.
Photografting Photoactivated nitrenes attach molecules to a surface.Spatially controlled surface functionalization.

Analytical and Computational Approaches in Research of Benzoic Acid, 4 Azido , Hydrazide

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of chemical compounds. For Benzoic acid, 4-azido-, hydrazide, this would involve NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms, while a ¹³C NMR spectrum would reveal details about the carbon skeleton.

Despite extensive searches for the synthesis and characterization of this compound, specific experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), have not been found in the reviewed literature. While data exists for structurally related compounds, such as other benzenesulfonamides researchcommons.org, this information is not directly applicable to the target molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected for the azide (B81097) (-N₃), carbonyl (C=O), and amine (N-H) functional groups.

The azide group typically shows a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. For example, the azide group in 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide shows a strong band at 2132 cm⁻¹. researchcommons.org

The carbonyl (C=O) stretching of the hydrazide group is expected between 1650-1680 cm⁻¹.

The N-H stretching vibrations of the hydrazide's -NH₂ group typically appear as one or two bands in the 3200-3400 cm⁻¹ region.

However, a complete, experimentally verified IR spectrum with assigned peak values specifically for this compound could not be located in the surveyed scientific databases.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (MW = 177.16), the molecular ion peak ([M]⁺) would be expected at m/z ≈ 177. In techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 178. Key fragmentation would likely involve the loss of N₂ (28 Da) from the azide group.

Detailed experimental mass spectra and a specific fragmentation analysis for this compound are not available in the reviewed literature. nih.gov

Crystallographic and Structural Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive proof of a molecule's three-dimensional structure and packing in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid, yielding data on bond lengths, bond angles, and unit cell parameters. mdpi.commdpi.com This information confirms the molecule's absolute structure and stereochemistry.

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound. While crystal structures for numerous other azide-containing compounds and hydrazide derivatives have been published nih.govnih.govresearchgate.net, the specific data for the title compound appears to be unreported.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.gov This analysis is performed using the data obtained from a single-crystal X-ray diffraction experiment (a .cif file). It maps various intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

As no crystal structure data is available for this compound, a Hirshfeld surface analysis has not been performed and could not be included in this review.

Computational Chemistry and Modeling

Computational modeling serves as a powerful tool to predict the behavior and properties of this compound at a molecular level, guiding experimental design and interpreting results.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. From the electron density, a wide range of molecular properties can be calculated. DFT studies on benzoic acid derivatives help in understanding their structural and electronic properties. For instance, theoretical calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data for validation.

A key output derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule, which is crucial for understanding intermolecular interactions. It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Red/Yellow Regions : Indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atoms of the azido (B1232118) group and the hydrazide moiety, as well as the carbonyl oxygen. acs.org

Blue Regions : Indicate positive electrostatic potential, signifying electron-poor areas that are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic protons of the hydrazide group. acs.org

MEP maps are instrumental in predicting how the molecule will interact with biological targets, such as the active site of an enzyme, by highlighting regions likely to participate in hydrogen bonding or other electrostatic interactions.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions between orbitals within a molecule. wikipedia.org It provides a detailed picture of the Lewis structure, including lone pairs and delocalization effects. wikipedia.orgwisc.edu For this compound, NBO analysis can elucidate the intramolecular electronic landscape that governs its reactivity.

The analysis quantifies donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions indicates the strength of the electronic delocalization. researchgate.netaimspress.com Key interactions within the molecule would likely include:

Delocalization of lone pair electrons from the nitrogen atoms of the azido and hydrazide groups into the antibonding π* orbitals of the benzene (B151609) ring and the carbonyl group.

Interactions between the π orbitals of the aromatic ring and the antibonding σ* orbitals of the substituent groups.

Table 1: Example of NBO Analysis Data for Intramolecular Interactions This table presents hypothetical but representative NBO analysis data for a molecule like this compound to illustrate the type of information obtained. E(2) represents the stabilization energy.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N on Hydrazide)π* (C=O)25.5Lone Pair → Antibonding π
LP (N on Azide)π* (C-C of Ring)18.2Lone Pair → Antibonding π
π (C-C of Ring)π* (C=O)15.8π → Antibonding π
π (C=O)π* (C-C of Ring)5.1π → Antibonding π

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

For this compound, docking simulations would place the molecule into the active site of a target protein to predict its binding affinity and mode. The results are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

In a study on Trypanosoma cruzi trans-sialidase (TcTS), an important target for Chagas disease, various benzoic acid derivatives were evaluated. The findings showed that the presence and position of nitrogenous groups like azide and hydrazine (B178648) significantly impacted inhibitory activity. This highlights the importance of these functional groups for interaction with the enzyme's active site.

Table 2: Molecular Docking Results of Benzoic Acid Derivatives against trans-Sialidase (TcTS) Data adapted from studies on TcTS inhibitors, illustrating the impact of different functional groups on biological activity.

CompoundFunctional Group at para-position% Inhibition of TcTS
11 -NHNH₂ (Hydrazine)61%
12 -N₃ (Azide)40%
13 -NO₂ (Nitro)43%
10 -NH₂ (Amine)34%

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by applying the laws of classical mechanics. gu.seajchem-a.com This allows for the study of the conformational changes, flexibility, and stability of the ligand-receptor complex in a simulated physiological environment (e.g., in water). nih.gov

For this compound, MD simulations could be used to:

Assess the stability of the binding pose predicted by molecular docking.

Observe how the molecule and the protein's active site adapt to each other.

Calculate the binding free energy with greater accuracy by sampling numerous conformations.

The availability of force fields for molecules like 4-azidobenzoic acid in repositories such as the Automated Topology Builder (ATB) facilitates such simulations. uq.edu.au Studies on azide-containing polymers have used MD to understand the relationship between molecular structure and dynamic properties, demonstrating the utility of this technique for molecules with this functional group. mdpi.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The Electronic-Topological Method (ETM) is a computational approach used to identify these pharmacophores by analyzing the electronic and geometric (topological) characteristics of a set of active and inactive molecules. nih.gov

ETM constructs matrices for each molecule that include key electronic parameters (like atomic charges and bond orders) and interatomic distances. nih.gov By comparing these matrices, the method identifies a common submatrix of features present in all active compounds but absent in inactive ones, which defines the pharmacophore. nih.gov

For this compound, ETM could be used to define its pharmacophoric features. Studies on other hydrazide-containing inhibitors have shown that the hydrazide moiety is a crucial pharmacophoric element, providing essential hydrogen bond donor and acceptor functions. mdpi.com The azido group, being a compact and polar feature, would also contribute significantly to the pharmacophore model as a hydrogen bond acceptor.

Advanced Analytical Methodologies for Bioconjugation Analysis

The bifunctional nature of this compound makes it a valuable tool in bioconjugation, the process of covalently linking molecules. The azide group facilitates "click chemistry," while the hydrazide group reacts with carbonyls. Advanced analytical methods are essential to verify these conjugation reactions and characterize the resulting products.

The primary bioconjugation reactions are:

Azide-Alkyne Cycloaddition : The azide group reacts with an alkyne-modified biomolecule to form a stable triazole linkage. This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained alkyne is used (SPAAC). numberanalytics.comacs.org

Hydrazone Formation : The hydrazide group reacts with an aldehyde or ketone on a target molecule (often generated by oxidizing sugar moieties on glycoproteins) to form a hydrazone bond. nih.govnih.gov

After performing a bioconjugation reaction, a suite of analytical techniques is employed to confirm success and ensure purity:

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique used to confirm the formation of the bioconjugate by verifying its molecular weight. nih.govacs.org The observed mass should correspond to the sum of the masses of the two starting molecules. Tandem mass spectrometry (MS/MS) can further be used to sequence peptides and pinpoint the exact site of modification. ku.edu

Chromatography : High-Performance Liquid Chromatography (HPLC), often coupled with MS (LC-MS), is used to separate the final bioconjugate from unreacted starting materials and byproducts, allowing for both analysis and purification. Size-Exclusion Chromatography (SEC) is particularly useful for analyzing protein conjugates, as it separates molecules based on their size and can detect aggregation. ku.edu

Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy can be used to detect the disappearance of the characteristic azide peak (~2100 cm⁻¹) or changes in the carbonyl region, providing evidence of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information but is typically more challenging for large biomolecules.

Gel Electrophoresis : Techniques like SDS-PAGE are used to visualize the increase in molecular weight of a protein after conjugation, confirming that the labeling reaction has occurred.

These analytical methods provide a comprehensive toolkit for validating the specific and efficient use of this compound as a bioconjugation reagent.

Native Mass Spectrometry in Bioconjugation Screening

Native mass spectrometry (MS) has emerged as a powerful technique for studying non-covalently bound protein assemblies and is particularly advantageous for screening in drug discovery. nih.gov It allows for the analysis of intact proteins and their complexes in a native-like folded state, providing crucial information on binding stoichiometry and conformational changes. nih.govbiorxiv.org In the context of bioconjugation, native MS is instrumental for characterizing products like antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical. nih.gov

This compound serves as a heterobifunctional linker in these processes. The hydrazide group can be reacted with an aldehyde or ketone on a cytotoxic drug to form a stable hydrazone bond, while the azide group is reserved for a subsequent bioorthogonal "click" reaction. A common strategy involves the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), where the azide on the linker reacts selectively with an alkyne-modified biomolecule, such as a monoclonal antibody (mAb).

The screening process using native MS can effectively monitor the efficiency of such a conjugation. For instance, in the development of ADCs, a monoclonal antibody can be enzymatically modified to introduce a reactive alkyne handle. nih.gov The subsequent reaction with the drug-linker construct, which includes the 4-azido-benzhydrazide moiety, can be followed by native MS. The technique can distinguish between unconjugated, partially conjugated, and fully conjugated antibody species based on their mass differences. nih.gov This provides a clear distribution of the resulting products, allowing researchers to optimize reaction conditions to achieve a homogeneous ADC with the desired DAR. nih.gov

Table 1: Illustrative Native MS Data for an Antibody Conjugation Reaction This table presents hypothetical data to illustrate the monitoring of a bioconjugation reaction where an antibody (mAb) is conjugated with a drug via a linker derived from this compound.

SpeciesObserved Mass (Da)Interpretation
Unconjugated mAb148,000Starting monoclonal antibody.
mAb + 1 Drug-Linker149,500Antibody with one drug molecule attached.
mAb + 2 Drug-Linkers151,000Desired product with two drug molecules (DAR=2).
mAb Fragment98,000Potential degradation product observed during reaction.

This high-throughput capability and sensitivity make native MS an indispensable tool for screening bioconjugation reactions, ensuring the production of well-defined and characterizable therapeutic agents. nih.gov

In Situ Fluorine-19 NMR for Reaction Monitoring

In situ, or real-time, reaction monitoring provides deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. magritek.comed.ac.uk Among various spectroscopic methods, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) offers significant advantages for monitoring reactions involving fluorinated compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, which minimizes the likelihood of signal overlap. magritek.com These properties make ¹⁹F NMR an ideal probe for acquiring clean, high-resolution kinetic data, often without the need for deuterated solvents. nih.govresearchgate.net

While this compound does not itself contain fluorine, ¹⁹F NMR can be employed to monitor its reactions with a fluorine-containing substrate. For example, the progress of a condensation reaction between the hydrazide group of this compound and a fluorinated aldehyde or ketone can be tracked precisely.

The reaction progress is monitored by observing the disappearance of the ¹⁹F NMR signal corresponding to the fluorinated starting material and the simultaneous appearance of a new signal for the resulting fluorinated hydrazone product. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which changes significantly as the carbonyl group is converted into a C=N double bond of the hydrazone. This change provides a distinct and quantifiable spectroscopic handle to follow the reaction kinetics. magritek.comrsc.org

Table 2: Hypothetical ¹⁹F NMR Data for Hydrazone Formation This table illustrates the expected change in ¹⁹F NMR chemical shifts during the reaction of this compound with a hypothetical fluorine-containing reactant.

CompoundFunctional Group¹⁹F Chemical Shift (ppm)
4-Fluorobenzaldehyde (Reactant)Aldehyde-104.5
Resulting Hydrazone (Product)Hydrazone-98.2

By integrating the signals corresponding to the reactant and product over time, a detailed kinetic profile of the reaction can be constructed. This approach allows for the rapid optimization of reaction conditions and provides valuable mechanistic information, demonstrating the power of ¹⁹F NMR as an indirect but highly effective method for studying the reactivity of non-fluorinated compounds like this compound. magritek.comnih.gov

Future Perspectives and Emerging Avenues in Benzoic Acid, 4 Azido , Hydrazide Research

Development of Novel Synthetic Routes and Reaction Methodologies

The advancement of research into Benzoic acid, 4-azido-, hydrazide is intrinsically linked to the development of efficient and versatile synthetic methodologies. Future efforts in this domain are likely to focus on creating more streamlined, high-yielding, and environmentally benign synthetic pathways.

Currently, the synthesis of aryl azides can be achieved through several established methods, such as the diazotization of aromatic amines followed by treatment with sodium azide (B81097). thieme-connect.com Innovations in this area may involve the use of arenediazonium tosylates, which are more stable and safer alternatives to traditional diazonium salts, reacting readily with sodium azide in aqueous conditions to produce aryl azides in high purity and quantitative yields. organic-chemistry.org Another promising approach is the copper-catalyzed azidonation of aryl halides, which can be performed under mild conditions. thieme-connect.comresearchgate.net

The hydrazide functional group is typically introduced via the reaction of an ester with hydrazine (B178648) hydrate (B1144303). wikipedia.org Future synthetic strategies for this compound could explore a one-pot synthesis that combines these steps, potentially utilizing microfluidic reactors for enhanced control and efficiency. Furthermore, the development of novel protecting group strategies will be crucial to selectively functionalize either the azide or the hydrazide group, thus expanding the range of accessible derivatives.

The hydrazide moiety also serves as a valuable synthon for a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, through cyclization or cycloaddition reactions. mdpi.com Future research will likely explore the use of this compound as a building block for the synthesis of novel heterocyclic systems with unique photophysical and biological properties.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachPrecursorsKey FeaturesPotential Advantages
In-situ Diazotization-Azidation4-aminobenzoic acidMetal-free, simple, clean product formationEnvironmentally friendly, cost-effective. organic-chemistry.org
Copper-Catalyzed Azidonation4-halobenzoic acid esterMild reaction conditions, high yieldsBroad functional group tolerance. thieme-connect.comresearchgate.net
One-Pot Synthesis4-aminobenzoic acidCombines diazotization, azidation, and hydrazinolysisIncreased efficiency, reduced waste.
Flow Chemistry Synthesis4-halobenzoic acid esterPrecise control over reaction parameters, enhanced safetyScalable, high-throughput synthesis.

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The hydrazide functional group is a well-established pharmacophore present in numerous clinically used drugs with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comtpcj.orgresearchgate.netresearchgate.net This strong precedent suggests that this compound and its derivatives are promising candidates for the discovery of novel therapeutic agents.

Future research should focus on systematically screening this compound and its derivatives against a diverse panel of biological targets. The azide group, being relatively small and bioinert in the absence of light, is unlikely to interfere with initial binding events, making the compound a suitable scaffold for drug discovery. nih.gov

A particularly exciting avenue is the use of this compound in photoaffinity labeling (PAL) studies. mdpi.comnih.gov The aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate, which can then covalently bind to nearby molecules, including the binding sites of proteins. nih.govresearchgate.net This technique can be instrumental in identifying the unknown cellular targets of bioactive compounds, elucidating drug mechanisms of action, and mapping ligand-receptor interactions. nih.gov

Table 2: Potential Therapeutic Applications and Corresponding Biological Activities of this compound Derivatives

Therapeutic AreaPotential Biological ActivityRationale
OncologyAnticancer, AntitumoralHydrazide derivatives have shown significant antitumoral activity. nih.gov
Infectious DiseasesAntimicrobial, Antimycobacterial, AntiviralThe hydrazide moiety is a key component of many antimicrobial drugs, including the anti-tuberculosis drug isoniazid. mdpi.comnih.govresearchgate.net
InflammationAnti-inflammatoryHydrazide derivatives have demonstrated anti-inflammatory properties. researchgate.net
Neurological DisordersAnticonvulsant, AntidepressantCertain hydrazides exhibit activity against the central nervous system. nih.govresearchgate.net

Innovation in Site-Specific Bioconjugation and Targeted Delivery Systems

The bifunctional nature of this compound makes it an exceptionally versatile tool for bioconjugation and the development of targeted delivery systems. The azide group can participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgwikipedia.org These reactions allow for the covalent attachment of the molecule to other molecules containing an alkyne group under mild, biocompatible conditions. nanosoftpolymers.com

The hydrazide group, on the other hand, can react with aldehydes and ketones to form stable hydrazone linkages. nih.govnih.gov This "hydrazone ligation" is another powerful bioconjugation strategy. The ability to perform orthogonal conjugations using both the azide and hydrazide functionalities opens up possibilities for creating complex, multifunctional biomaterials.

Future applications in this area could include:

Antibody-Drug Conjugates (ADCs): this compound could serve as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

Functionalization of Nanoparticles: The compound can be used to modify the surface of nanoparticles, such as liposomes or viral nanoparticles, with targeting ligands, imaging agents, or therapeutic payloads. nih.govnih.govacs.org

Development of Biosensors: Immobilization of enzymes or antibodies onto surfaces using this bifunctional linker could lead to the creation of novel biosensors for diagnostics.

Integration into Advanced Functional Materials and Nanosystems

The unique reactivity of this compound also positions it as a valuable component for the creation of advanced functional materials and nanosystems. The azide functionality is particularly useful for modifying polymer surfaces and creating cross-linked polymer networks through click chemistry. nanosoftpolymers.comsigmaaldrich.comrsc.org

Future research could explore the incorporation of this compound into:

Smart Polymers: Polymers that respond to external stimuli, such as light. The photoactivatable nature of the azide group could be harnessed to create materials that change their properties upon UV irradiation.

Hydrogels: The cross-linking of polymers with this bifunctional molecule could lead to the formation of hydrogels with tunable mechanical properties and degradation profiles for applications in tissue engineering and drug delivery.

Functionalized Surfaces: Surfaces can be modified with this compound to introduce specific functionalities, such as antimicrobial properties or the ability to capture specific biomolecules. rsc.org

Nanoscale Covalent Organic Frameworks (NCOFs): The hydrazone linkage can be used to construct NCOFs, which are porous crystalline materials with potential applications in gas storage, catalysis, and drug delivery. rsc.org

An azido-functionalized polyurethane has been designed to create tunable elastomers through click chemistry, demonstrating the potential of azide-containing monomers in polymer science. nsf.gov Similarly, this compound could be used as a monomer or cross-linker to impart photo-responsive and bioactive properties to a wide range of polymeric materials.

Applications of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govgithub.io These computational tools can be applied to this compound to accelerate research and unlock its full potential.

Future applications of AI and ML in this context include:

Bioactivity Prediction: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic applications of this compound and its derivatives. nih.govgithub.ioplos.org This can help prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. This knowledge can be used to design new compounds with improved potency and selectivity.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties for specific biological targets.

Prediction of Material Properties: AI can be used to predict the physical and chemical properties of materials incorporating this compound, aiding in the design of new functional materials.

By integrating AI and ML into the research workflow, scientists can more efficiently explore the vast chemical space around this compound and accelerate the translation of its potential into tangible applications. chemrxiv.org

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing benzoic acid hydrazide derivatives, and how are they optimized for structural modifications?

  • Methodology :

  • Step 1 : Esterification of benzoic acid derivatives (e.g., 4-azido-benzoic acid) with ethanol in the presence of concentrated sulfuric acid to form ethyl esters .
  • Step 2 : Refluxing the ester with hydrazine hydrate (80%) in ethanol to yield the hydrazide .
  • Characterization : Use TLC for purity, FT-IR for functional group analysis (e.g., N–H stretching at ~3200–3300 cm⁻¹), and NMR (¹H/¹³C) to confirm hydrazide formation .
    • Optimization : Adjust reaction time, solvent polarity, and stoichiometry to improve yield. For example, glacial acetic acid can catalyze Schiff base formation in hydrazide-hydrazone derivatives .

Q. How are substituents on the benzoic acid core (e.g., azido, amino) characterized spectroscopically?

  • Techniques :

  • FT-IR : Azido groups (N₃) show sharp peaks at ~2100 cm⁻¹; hydrazide C=O stretches appear at ~1640–1680 cm⁻¹ .
  • NMR : Azido protons are typically absent, but adjacent aromatic protons show deshielding. For 4-azido derivatives, meta-protons resonate at δ 7.8–8.2 ppm (¹H NMR) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituent incorporation .

Q. What kinetic methods are used to study oxidation reactions of benzoic acid hydrazides?

  • Approach :

  • Use iodometric titration to track Thallium(III)-mediated oxidation in acidic media. Monitor [H⁺] and [Cl⁻] effects, as higher concentrations reduce reaction rates .
  • Calculate activation parameters (ΔH‡, ΔS‡) via Arrhenius and Eyring plots. Substituents like nitro groups (electron-withdrawing) accelerate oxidation, while amino groups (electron-donating) slow it .

Advanced Research Questions

Q. How do benzoic acid hydrazide analogs inhibit myeloperoxidase (MPO), and what structural features dictate their inhibitory potency?

  • Mechanism :

  • Step 1 : Hydrazides bind MPO’s active site, initiating a two-step inhibition. The first step is reversible binding; the second involves hydrolysis of the ester bond between Glu 242 and heme, ejecting the catalytic heme moiety .
  • Kinetics : Use fluorogenic substrates (e.g., ADHP) for transient kinetic assays. 4-Aminobenzoic acid hydrazide (4-ABAH) exhibits slow-tight binding (IC₅₀ ~0.3 µM), while unsubstituted analogs are weaker inhibitors .
    • Structure-Activity : Substituents with H-bonding capacity (e.g., amino, trifluoromethyl) enhance binding. Hammett analysis correlates substituent σ-values with IC₅₀; electron-withdrawing groups improve potency .

Q. What experimental strategies resolve contradictions in substituent effects on MPO inhibition?

  • Case Study : 4-Chloro derivatives show poor inhibition despite their electron-withdrawing nature. This discrepancy arises from steric hindrance or lack of H-bonding sites.
  • Resolution :

  • Comparative Kinetics : Test isomers (e.g., 2-ABAH vs. 4-ABAH) under identical conditions. 4-ABAH’s para-substitution aligns better with MPO’s active site geometry .
  • Structural Modeling : Use LC-MS/MS to map MPO-hydrazide adducts. For example, 4-azido groups may form covalent modifications inaccessible to bulkier substituents .

Q. How can enzymatic synthesis routes complement chemical methods for hydrazide production?

  • Enzymatic Approach :

  • Amidase Catalysis : Rhodococcus rhodochrous J1 amidase synthesizes hydrazides from benzoic acid and hydrazine, bypassing harsh reagents .
  • Advantages : Higher selectivity for aromatic vs. aliphatic substrates; reversible reaction allows for dynamic yield optimization .
    • Hybrid Workflow : Combine enzymatic synthesis (for eco-friendly steps) with chemical modifications (e.g., azido introduction via diazo transfer) .

Q. What computational tools predict the solid-state behavior of benzoic acid hydrazide derivatives in material science applications?

  • Methods :

  • DFT Calculations : Model π-π stacking and intermolecular H-bonding to explain aggregation-enhanced emission (AEE) in derivatives like 4-hydroxybenzoic acid hydrazide .
  • Crystallography : X-ray data reveal herringbone or stair-like packing, which correlates with emission intensity (e.g., LH > LN due to antiparallel dimer interactions) .
    • Application : Design hydrazide-based nucleating agents for poly(L-lactic acid) (PLA). Decamethylenedicarboxylic dibenzoylhydrazide raises PLA’s crystallization temperature by 10°C via optimized chain alignment .

Methodological Challenges and Solutions

Q. How to address low yields in hydrazide-hydrazone derivative synthesis?

  • Troubleshooting :

  • Side Reactions : Hydrazine excess can lead to di-substituted byproducts. Use stoichiometric hydrazine and monitor via HPLC .
  • Solvent Choice : Ethanol with glacial acetic acid (1–2 drops) accelerates Schiff base formation. DMF is avoided due to azide safety risks .

Q. What analytical pitfalls arise in characterizing azido-substituted hydrazides?

  • Risks : Azido groups may decompose under high-energy MS conditions or UV exposure.
  • Mitigation :

  • Low-Energy MS : Use ESI-MS instead of MALDI to prevent fragmentation.
  • Storage : Keep compounds in amber vials at –20°C to avoid photodegradation .

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Benzoic acid, 4-azido-, hydrazide

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